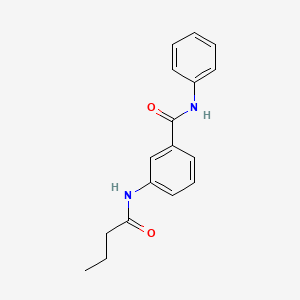![molecular formula C16H20N4O4S B5914689 N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and pain management.
Mecanismo De Acción
The mechanism of action of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves the inhibition of specific enzymes and receptors involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. It also inhibits the activity of the protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes. Inflammation and pain management are other areas where this compound has shown potential therapeutic effects by reducing the expression of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in lab experiments is its high potency and specificity towards its target enzymes and receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. One of the areas of research is the development of novel analogs with improved solubility and bioavailability. Another area of research is the identification of new targets for this compound, which can expand its therapeutic applications. Furthermore, the combination of this compound with other anticancer drugs or anti-inflammatory agents can be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves a multi-step process that includes the reaction of 3-methoxy-2-pyrazinecarboxylic acid with various reagents to form the key intermediate, 4-amino-3-methoxy-2-pyrazinesulfonamide. This intermediate is then reacted with 4-bromobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has been extensively studied in various scientific research applications. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast, lung, and prostate cancer. Inflammation and pain management are other areas where this compound has shown potential therapeutic effects.
Propiedades
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-16(2,3)15(21)19-11-5-7-12(8-6-11)25(22,23)20-13-14(24-4)18-10-9-17-13/h5-10H,1-4H3,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRWJIKXLMACQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)

![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)